4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile
Description
4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile is a bicyclic organic compound featuring a tetrahydro-2H-pyran (oxane) ring substituted at position 4 with a carbonitrile group and an epoxide (oxirane)-containing methyl substituent. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol.
Properties
IUPAC Name |
4-(oxiran-2-ylmethyl)oxane-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-7-9(5-8-6-12-8)1-3-11-4-2-9/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSFPONESOVJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile typically involves the reaction of an appropriate epoxide with a nitrile-containing compound under controlled conditions. One common method is the reaction of an oxirane derivative with a tetrahydropyran-4-carbonitrile in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations . Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require catalysts such as Lewis acids (e.g., BF3) and are conducted at moderate temperatures.
Major Products Formed
Oxidation: Formation of diols or hydroxy derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxane derivatives with various functional groups.
Scientific Research Applications
4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of new bonds and functional groups . The nitrile group can also undergo reactions such as hydrolysis or reduction, further expanding the compound’s versatility in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Oxane-4-carbonitrile Derivatives
Table 1: Key Structural and Physical Properties
Key Observations :
- Epoxide vs. Aryl Groups : The epoxide in the target compound introduces strain and reactivity, enabling nucleophilic ring-opening reactions (e.g., with amines or thiols), unlike the more stable aryl-substituted derivatives .
- Electronic Effects : Trifluoromethyl (CF₃) and methoxy (OMe) groups modulate electronic properties. CF₃ increases electrophilicity, while OMe enhances π-electron density, affecting intermolecular interactions .
- Steric and Solubility Profiles: Bulky substituents like dibenzylamino reduce solubility in polar solvents but may enhance crystallinity .
Epoxide Reactivity :
The epoxide group in this compound facilitates reactions such as:
- Ring-opening with nucleophiles (e.g., water, alcohols, amines) to form diols, ethers, or amino alcohols.
- Polymerization under acidic or basic conditions, relevant in materials science .
In contrast, nitrile-containing chromene derivatives (e.g., 2-Amino-4-(4-methylphenyl)-5-oxo-4H-chromene-3-carbonitrile) exhibit reactivity centered on the nitrile group, such as:
- Nucleophilic addition to the cyano group.
- Hydrogen bonding via amino and keto substituents, influencing crystal packing .
Crystallographic and Supramolecular Features
- Hydrogen Bonding: Chromene derivatives (e.g., 2-Amino-4-(4-methylphenyl)-5-oxo-4H-chromene-3-carbonitrile) form extensive hydrogen-bonded networks via NH (amino) and C=O (keto) groups, as analyzed using SHELX and ORTEP software .
Biological Activity
4-[(Oxiran-2-yl)methyl]oxane-4-carbonitrile, a compound characterized by its unique oxirane and oxane ring structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and potential therapeutic applications.
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The oxirane ring is particularly reactive, facilitating covalent bonding with nucleophilic sites on proteins and enzymes. This property is crucial for its biological activity and therapeutic potential.
The mechanism of action of this compound involves:
- Covalent Bond Formation : The oxirane ring can form covalent bonds with nucleophilic residues in proteins, which may alter their function and influence biochemical pathways.
- Interaction with Enzymes : The compound's ability to interact with various enzymes suggests that it may serve as an inhibitor or modulator of enzymatic activity, which is significant in drug design.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Antifungal Properties : Similar compounds have shown efficacy against fungal pathogens, indicating a possible application in treating fungal infections.
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial effects of similar oxirane derivatives against Staphylococcus aureus and Escherichia coli.
- Results indicated significant inhibition of bacterial growth at certain concentrations.
-
Antifungal Efficacy :
- Research assessed the antifungal activity against Candida albicans.
- The compound demonstrated a dose-dependent effect, suggesting potential for therapeutic use in fungal infections.
-
Anticancer Research :
- A study examined the effects of oxirane-containing compounds on human cancer cell lines.
- Findings revealed that these compounds could induce cell cycle arrest and apoptosis, highlighting their potential as anticancer agents.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Staphylococcus aureus | |
| Antifungal | Effective against Candida albicans | |
| Anticancer | Induces apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
